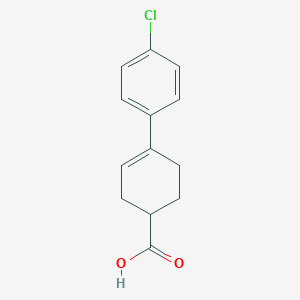

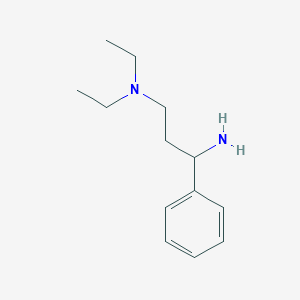

N1,N1-二乙基-3-苯基丙烷-1,3-二胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of diamine compounds, including derivatives similar to N1,N1-Diethyl-3-phenylpropane-1,3-diamine, involves complex chemical reactions that often target specific interactions with receptors or other chemical entities. For instance, one study describes the synthesis of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines showing calcimimetic properties, indicating a specific interaction with the calcium sensing receptor (CaSR) (Dauban et al., 2000).

Molecular Structure Analysis

The molecular structure of diamine compounds can be extensively analyzed using various techniques, including X-ray crystallography, which reveals detailed information about the spatial arrangement of atoms within the molecule. Studies on similar organoboron compounds provide insights into the structural aspects of diamine derivatives (Kliegel et al., 1992).

Chemical Reactions and Properties

Diamine compounds undergo a variety of chemical reactions, including Michael 1,4-addition, which is influenced by the reactivity of the amino groups. These reactions are crucial for further functionalization and application of the diamine derivatives (Korotaev et al., 2005).

Physical Properties Analysis

The physical properties of diamine compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are key factors in the application of diamine compounds in synthesis. For example, their ability to act as ligands in metal complexes is of significant interest in coordination chemistry and catalysis (Mukherjee et al., 1990).

科研应用

钙调节活性

N1,N1-二乙基-3-苯基丙烷-1,3-二胺衍生物已被研究其钙调节活性,该类别中的特定化合物通过与CHO细胞中的钙感受受体(CaSR)相互作用,显著刺激了[3H]IP的产生。这种活性表明在管理与钙稳态相关的疾病方面可能有应用(Dauban et al., 2000)。

抗肿瘤活性

某些二氨基苯丙烷衍生物,当转化为二氯铂(II)配合物时,显示出显著的抗肿瘤活性,特别针对MCF-7乳腺癌细胞系。这些化合物的立体化学在其功效中起着至关重要的作用,突显了它们在癌症治疗中的潜力(Gust et al., 1997)。

核磁共振(NMR)光谱应用

已经探索了相关烷基取代的二乙胺类化合物,包括N1,N1-二乙基-3-苯基丙烷-1,3-二胺的核磁共振(NMR)光谱,以更好地了解它们的结构和电子性质。这些研究对于化学表征和化合物鉴定至关重要(Freifelder et al., 1967)。

金属络合研究

已进行了关于由N1,N1-二乙基-3-苯基丙烷-1,3-二胺衍生的硫代氨基甲酸盐与金属的络合行为的研究,以了解它们的配位化学和在材料科学中的潜在应用,特别是在聚合物和大环化合物的形成中(Halimehjani et al., 2019)。

Safety And Hazards

性质

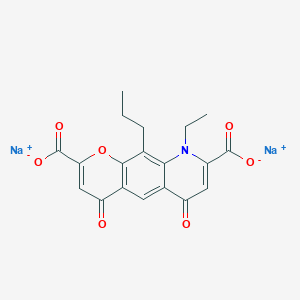

IUPAC Name |

N',N'-diethyl-1-phenylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAIKFIIHCKXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549823 |

Source

|

| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Diethyl-3-phenylpropane-1,3-diamine | |

CAS RN |

113640-41-8 |

Source

|

| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)